molecular formula C8H9NNaO2 B592083 Sodium 2-(6-methylpyridin-2-yl)acetate CAS No. 1416351-80-8

Sodium 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B592083
CAS No.: 1416351-80-8
M. Wt: 174.15 g/mol
InChI Key: RBPZKFZSWXCFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(6-methylpyridin-2-yl)acetate is an organic sodium salt with the molecular formula C8H8NNaO2 and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position. It is commonly used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action for Sodium 2-(6-methylpyridin-2-yl)acetate is not available in the current resources .

Safety and Hazards

Sodium 2-(6-methylpyridin-2-yl)acetate may form combustible dust concentrations in air . It is advised to store it in a well-ventilated place and keep the container tightly closed . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Sodium 2-(pyridin-2-yl)acetate
  • Sodium 2-(4-methylpyridin-2-yl)acetate
  • Sodium 2-(3-methylpyridin-2-yl)acetate

Comparison: Sodium 2-(6-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(6-methylpyridin-2-yl)acetate involves the reaction of 2-methyl-6-pyridinecarboxylic acid with sodium hydroxide and acetic anhydride.", "Starting Materials": [ "2-methyl-6-pyridinecarboxylic acid", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Add 2-methyl-6-pyridinecarboxylic acid to a round-bottom flask.", "Dissolve the acid in a minimal amount of water.", "Add sodium hydroxide to the flask and stir the mixture for 10 minutes.", "Add acetic anhydride to the mixture and stir for another 30 minutes.", "Heat the mixture to 80°C and stir for 2 hours.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with water and dry in a vacuum oven to obtain Sodium 2-(6-methylpyridin-2-yl)acetate." ] }

CAS No.

1416351-80-8

Molecular Formula

C8H9NNaO2

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;2-(6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);

InChI Key

RBPZKFZSWXCFDJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)[O-].[Na+]

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.